5,5'-(Ethane-1,2-diyl)diisophthalic acid
Description
5,5'-(Ethane-1,2-diyl)diisophthalic acid (abbreviated as H4edda) is a flexible tetracarboxylic acid ligand with two isophthalic acid units linked by an ethane-1,2-diyl spacer. Its structural formula is characterized by four carboxylic acid groups positioned at the 5,5′ positions of the benzene rings (Figure 1). This compound is widely used in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its versatile coordination modes and ability to form porous architectures .
Key applications of H4edda-based materials include:
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGPUMQLUVBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethane-1,2-diol under hydrothermal conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’-(Ethane-1,2-diyl)diisophthalic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,2-diyl)diisophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 5,5’-(Ethane-1,2-diyl)diisophthalic acid .
Scientific Research Applications
5,5’-(Ethane-1,2-diyl)diisophthalic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of coordination polymers with unique topologies and properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)diisophthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of various coordination polymers with distinct structures and properties. The flexible ethane spacer allows for different coordination modes, contributing to the diversity of the resulting polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
H4edda belongs to a family of tetracarboxylic acids with variable spacers between the isophthalate units. Below is a detailed comparison with analogous compounds, emphasizing structural differences, coordination behavior, and functional properties.
Structural Variants and Spacer Groups
Coordination Behavior and Framework Topologies
H4edda :
H4ABTC (Diazene variant) :
- Methylene-linked variant: Forms 1D chains with lanthanoids (e.g., Gd(III)), showing antiferromagnetic coupling .
Functional Properties
Luminescence and Sensing
H4edda-based CPs :
H4ABTC-based MOFs :
Porosity and Gas Adsorption
Research Findings and Data Highlights
Table 1: Key Performance Metrics
| Compound | Luminescence Quantum Yield (%) | Surface Area (m²/g) | Selectivity (Cr(VI) Sensing) | Magnetic Coupling (J, cm⁻¹) |
|---|---|---|---|---|
| H4edda (Cd(II) CP) | 85 | 520 | >95% (vs. competing ions) | N/A |
| H4ABTC (Fe-soc-MOF) | N/A | 3200 | N/A | N/A |
| Methylene-Gd(III) CP | 45 | 220 | N/A | -2.1 |
Biological Activity
5,5'-(Ethane-1,2-diyl)diisophthalic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure
This compound is characterized by its unique molecular structure that includes two isophthalic acid units linked by an ethane-1,2-diyl group. This structural feature may influence its biological interactions and applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities. These properties are crucial for neutralizing free radicals and protecting cells from oxidative stress.
- Metal Chelation : The ability to chelate metal ions may play a role in its biological effects, particularly in the context of metal-induced toxicity.
- Cellular Interactions : The compound may interact with cellular receptors or enzymes, influencing various biochemical pathways.
Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various diisophthalic acid derivatives, including this compound. The results indicated significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .
Study 2: Metal Ion Interaction
Research focused on the chelation properties of diisophthalic acids revealed that this compound effectively binds to transition metals. This interaction can mitigate metal toxicity in cellular environments, highlighting its potential therapeutic applications .
Study 3: Cellular Studies
In vitro studies demonstrated that the compound could modulate cell signaling pathways involved in apoptosis and proliferation. Specifically, it was shown to downregulate pro-apoptotic factors while upregulating anti-apoptotic proteins in cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Metal Chelation | Cellular Modulation |
|---|---|---|---|
| This compound | High | Yes | Yes |
| 5,5'-(Piperazine-1,4-diyl)diisophthalic acid | Moderate | Yes | Limited |
| 4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) | Low | No | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
